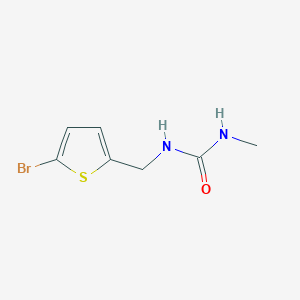

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea

Description

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is a urea derivative featuring a 5-bromo-substituted thiophene ring attached via a methylene bridge to the urea backbone. The bromothiophene moiety confers unique electronic and steric properties, distinguishing it from phenyl or pyridyl analogs. Urea derivatives are widely studied for their biological activities, including enzyme modulation and pesticidal effects, with structural variations significantly influencing their efficacy and toxicity .

Properties

Molecular Formula |

C7H9BrN2OS |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-3-methylurea |

InChI |

InChI=1S/C7H9BrN2OS/c1-9-7(11)10-4-5-2-3-6(8)12-5/h2-3H,4H2,1H3,(H2,9,10,11) |

InChI Key |

XJPTUWWZEBHWCN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NCC1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea typically involves the bromination of thiophene followed by a series of reactions to introduce the methylurea group. One common method includes:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of the Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the intermediate compound.

Introduction of Methylurea: The intermediate is treated with methyl isocyanate or a similar reagent to introduce the methylurea group.

Industrial Production Methods

Industrial production of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

Substitution: Thiophene derivatives with various functional groups.

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrothiophenes.

Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can engage in π-π interactions or hydrogen bonding, while the methylurea group can form additional hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

Table 2: Functional Comparisons

Key Observations :

- Bromine’s position (e.g., para in benzene vs. 5-position in thiophene) influences bioactivity. Para-substituted bromophenyl ureas show higher carcinogenic risk, whereas thiophene derivatives may avoid such pathways .

- Urea derivatives with heterocycles (e.g., pyridyl in ) are often designed as enzyme activators or analgesics, suggesting the target compound could be optimized for similar roles .

Table 3: Toxicity Data

Key Observations :

- The thiophene ring may reduce carcinogenic risk compared to bromophenyl analogs, but decomposition products (e.g., Br⁻) still require mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.